![molecular formula C13H11NO3S B016461 2-Benzyloxy-5-nitrobenzenethiol CAS No. 887353-11-9](/img/structure/B16461.png)
2-Benzyloxy-5-nitrobenzenethiol
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Description
2-Benzyloxy-5-nitrobenzenethiol is a compound expected to have interesting chemical and physical properties due to its functional groups: a benzyloxy group, a nitro group, and a thiol group. These groups are known to impart distinct reactivity patterns, which can be leveraged in various chemical transformations and applications.
Synthesis Analysis
The synthesis of compounds like this compound typically involves multi-step organic reactions. For instance, a related process involves the lithiation of bromobenzene derivatives followed by reaction with nitroso compounds and subsequent oxidation to introduce nitro groups (Fujita et al., 1996)1. Similarly, reactions of nitrophenylpyrimidines with benzyl cyanide under alkaline conditions have been used to synthesize pyrimidinyl derivatives (Sedova & Shkurko, 1995)2.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by techniques like X-ray crystallography. The presence of nitro, benzyloxy, and thiol groups significantly influences the molecular conformation due to intra- and intermolecular forces, including hydrogen bonding and π-π interactions (Ghichi et al., 2015)3.
Chemical Reactions and Properties
The nitro group in compounds like this compound is a reactive functionality that can undergo various chemical reactions, including reduction to amines and participation in cycloaddition reactions. The thiol group also offers unique reactivity, capable of engaging in nucleophilic substitutions and serving as a ligand in metal complexes (Dong et al., 2015)4.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, and solubility, are influenced by the nature and positioning of the functional groups. The benzyloxy group might increase solubility in organic solvents, while the nitro group could affect the compound's density and refractive index.
Chemical Properties Analysis
This compound is expected to exhibit chemical properties typical of nitroaromatics and thiophenols. These include sensitivity to reductive conditions for the nitro group and the acidity of the thiol proton, allowing it to participate in electrophilic aromatic substitution reactions and act as a nucleophile in its deprotonated form.
References
Scientific Research Applications
Photocatalytic Reduction Studies
2-Benzyloxy-5-nitrobenzenethiol is studied in the context of photocatalytic reduction on metallic surfaces. Choi et al. (2016) identified an intermediate step in the photocatalytic reduction of nitrobenzenethiols, like this compound, on metallic surfaces. This research is significant for understanding the catalytic activities of nanoparticles in reduction reactions (Choi et al., 2016).
Plasmon-Driven Selective Reduction Reactions
Ding et al. (2015) explored the use of this compound in plasmon-driven selective reduction reactions. Their study demonstrated the transformation of this compound into aromatic azobenzene derivatives, which are valuable in various chemical industry applications (Ding et al., 2015).
Molecular Electronic Device Applications
In the field of molecular electronics, Chen et al. (1999) used a molecule containing a nitroamine redox center, closely related to this compound, in an electronic device. This study showed the potential of such molecules in creating devices with negative differential resistance and significant on-off peak-to-valley ratios (Chen et al., 1999).
Organic Synthesis and Photoremovable Protecting Groups
This compound has implications in organic synthesis, especially as a photoremovable protecting group. Pillai (1980) reviewed the applications of light-sensitive protecting groups, including compounds like this compound, in the synthesis of various organic compounds (Pillai, 1980).
Antibacterial Activity
The antibacterial properties of derivatives of this compound were investigated by Tomar et al. (2021). They developed a synthesis method for N-(o-benzyloxyphenyl) benzohydroxamic acids and found significant antibacterial activity against Escherichia coli (Tomar et al., 2021).
properties
IUPAC Name |
5-nitro-2-phenylmethoxybenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3S/c15-14(16)11-6-7-12(13(18)8-11)17-9-10-4-2-1-3-5-10/h1-8,18H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWZPZBLGGOXNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403428 |
Source
|
Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887353-11-9 |
Source
|
Record name | 5-Nitro-2-(phenylmethoxy)benzenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887353-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-BENZYLOXY-5-NITROBENZENETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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